Ethyl 2-(3,5-dichlorophenyl)propanoate
Description
Ethyl 2-(3,5-dichlorophenyl)propanoate is an organic ester characterized by a propanoate backbone substituted at the 2-position with a 3,5-dichlorophenyl group. Its molecular formula is C₁₁H₁₂Cl₂O₂, with a calculated molecular weight of 277.12 g/mol.
Properties
Molecular Formula |
C11H12Cl2O2 |
|---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
ethyl 2-(3,5-dichlorophenyl)propanoate |
InChI |
InChI=1S/C11H12Cl2O2/c1-3-15-11(14)7(2)8-4-9(12)6-10(13)5-8/h4-7H,3H2,1-2H3 |
InChI Key |
AOANOMAPZRJOSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,5-dichlorophenyl)propanoate typically involves the esterification of 2-(3,5-dichlorophenyl)propanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dichlorophenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and ethanol in the presence of a strong acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 2-(3,5-dichlorophenyl)propanoic acid and ethanol.
Reduction: 2-(3,5-dichlorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3,5-dichlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(3,5-dichlorophenyl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
